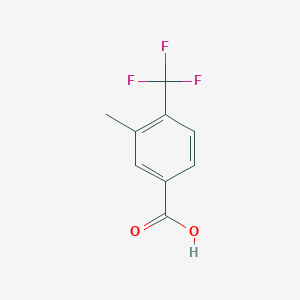

3-Methyl-4-(trifluoromethyl)benzoic acid

Descripción general

Descripción

3-Methyl-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group into the benzoic acid structure. One common method is the Friedel-Crafts acylation reaction, where a trifluoromethyl benzoyl chloride is reacted with a methyl-substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and continuous flow reactors to enhance yield and reduce production costs. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated derivatives .

Aplicaciones Científicas De Investigación

3-Methyl-4-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties.

Mecanismo De Acción

The mechanism of action of 3-Methyl-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This group also influences the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

- 4-(Trifluoromethyl)benzoic acid

- 3-(Trifluoromethyl)benzoic acid

- 4-Methylbenzoic acid

Comparison: 3-Methyl-4-(trifluoromethyl)benzoic acid is unique due to the presence of both a trifluoromethyl group and a methyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, compared to similar compounds.

Actividad Biológica

3-Methyl-4-(trifluoromethyl)benzoic acid, a compound characterized by its trifluoromethyl and methyl substituents on the benzene ring, has garnered attention for its potential biological activities. This article reviews its antimicrobial, anti-inflammatory, and other pharmacological properties based on recent research findings.

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets. This unique structural feature is pivotal in modulating the compound's biological effects, including its binding affinity to various enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against several fungal strains, demonstrating varying degrees of activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µmol/L |

|---|---|

| Candida albicans | ≥ 1.95 |

| Candida tropicalis | ≥ 1.95 |

| Aspergillus fumigatus | ≥ 0.49 |

| Trichophyton mentagrophytes | ≥ 0.49 |

The compound's antifungal activity was notably higher against filamentous fungi compared to yeasts, suggesting a selective efficacy that warrants further investigation .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Antifungal Efficacy

In a comparative study of salicylanilide derivatives containing 4-(trifluoromethyl)benzoic acid, it was found that the incorporation of this moiety significantly enhanced antifungal activity against certain strains of Candida. The study demonstrated that while some derivatives showed improved potency, others did not exhibit increased efficacy due to solubility issues in testing media .

Case Study 2: Pharmacokinetic Studies

Research into the pharmacokinetics of compounds containing the trifluoromethyl group indicates that these compounds often possess favorable absorption and distribution characteristics. The lipophilic nature of this compound allows for enhanced bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | Contains only trifluoromethyl group | Limited antifungal activity |

| 3-(Trifluoromethyl)benzoic acid | Similar structure but different position | Moderate antimicrobial properties |

| 4-Methylbenzoic acid | Lacks trifluoromethyl group | Lower overall biological activity |

This comparison illustrates how the unique combination of substituents in this compound contributes to its distinct biological profile .

Propiedades

IUPAC Name |

3-methyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-4-6(8(13)14)2-3-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFFMPNQGJHNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.